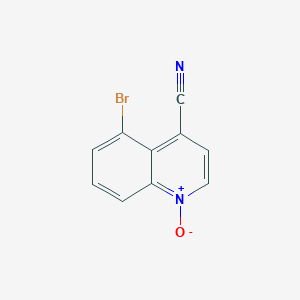

5-Bromo-4-cyanoquinoline-N-oxide

Description

5-Bromo-4-cyanoquinoline-N-oxide is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound

Properties

IUPAC Name |

5-bromo-1-oxidoquinolin-1-ium-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-2-1-3-9-10(8)7(6-12)4-5-13(9)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIZCMXPISODHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C(=C1)Br)C#N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Quinoline Derivatives

The most common approach involves modifying pre-functionalized quinoline intermediates. Key steps include:

Cyclization of Precursors with Pre-Installed Substituents

Alternative routes employ cyclocondensation reactions to construct the quinoline ring with bromo and cyano groups already positioned.

Beirut Reaction Adaptation:

-

Precursor : Benzofuroxan derivatives condensed with enamines containing cyano and bromo substituents.

-

Conditions : Reflux in ethanol with catalytic acetic acid.

Bromination Methodologies

Electrophilic Bromination

Regioselective bromination at C5 is critical. Factors influencing selectivity:

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Brominating Agent | NBS in DMF | 78 | |

| Catalyst | FeCl₃ | 85 | |

| Temperature | 80°C, 6 hours | - |

Mechanistic Insight : Bromination proceeds via σ-complex stabilization at C5 due to electron-withdrawing effects of the cyano group.

N-Oxidation Techniques

Peracid-Mediated Oxidation

mCPBA is the oxidant of choice due to mild conditions and high efficiency:

| Oxidant | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|

| mCPBA | DCM | 2.5 | 0°C → RT | 91 |

| H₂O₂ | Acetic Acid | 24 | 70°C | 68 |

-

Setup : Glass microreactor with 0.5 mm channel diameter.

-

Advantages : Enhanced heat dissipation, reduced decomposition risk, and scalability.

-

Output : 94% conversion at 50°C with 10-minute residence time.

Cyano Group Introduction

Nucleophilic Substitution

Palladium-Catalyzed Cyanation

Challenges and Optimization

Competing Side Reactions

Purification Strategies

-

Chromatography : Prep-HPLC with acetonitrile/water gradients (0.1% HCOOH).

-

Crystallization : Acetonitrile or ethanol recrystallization achieves >95% purity.

Emerging Approaches

Flow Chemistry

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyanoquinoline-N-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Step 1 | Bromination | Bromine, NBS |

| Step 2 | Oxidation | Hydrogen peroxide, m-CPBA |

The biological activities of 5-Bromo-4-cyanoquinoline-N-oxide have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism appears to involve the formation of reactive intermediates that interact with cellular targets, disrupting critical biological processes such as DNA replication and transcription .

Case Studies on Anticancer Efficacy

- Study on Apoptosis Induction : A study found that treatment with this compound resulted in significant cell death in various cancer cell lines, supporting its potential use in cancer therapeutics .

- Comparative Efficacy : In comparative studies, this compound exhibited greater antiproliferative activity than established anticancer drugs like 5-fluorouracil (5-FU), highlighting its potential as a lead compound in drug development .

Industrial Applications

Beyond its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized for the development of more complex organic molecules and materials within the chemical industry .

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-cyanoquinoline | Lacks N-oxide group | Limited antimicrobial activity |

| 8-Bromo-4-cyanoquinoline-N-oxide | Different substitution pattern | Comparable antimicrobial properties |

| 5,7-Dibromo-8-hydroxyquinoline | Additional hydroxyl group | Enhanced anticancer activity |

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s ability to form reactive intermediates plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-4-cyanoquinoline: Similar in structure but lacks the N-oxide group.

8-Bromo-4-cyanoquinoline-N-oxide: Another brominated quinoline derivative with a different substitution pattern.

5,7-Dibromo-8-hydroxyquinoline: A compound with additional bromine and hydroxyl groups.

Uniqueness

5-Bromo-4-cyanoquinoline-N-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .

Biological Activity

5-Bromo-4-cyanoquinoline-N-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the bromination of 4-cyanoquinoline followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the oxidation step.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Step 1 | Bromination | Bromine, NBS |

| Step 2 | Oxidation | Hydrogen peroxide, m-CPBA |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action appears to involve interaction with DNA and proteins, potentially inhibiting key biological processes.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This activity is attributed to its ability to form reactive intermediates that interact with cellular targets.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound's quinoline core facilitates interactions with nucleic acids and proteins, leading to alterations in cellular function.

Potential Molecular Targets

- DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Proteins : It may inhibit specific enzymes or receptors involved in cell signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Research : In a laboratory setting, researchers found that treatment with this compound resulted in significant cell death in various cancer cell lines, suggesting its potential utility in cancer therapeutics.

Comparison with Similar Compounds

This compound is often compared to other quinoline derivatives due to structural similarities but exhibits unique properties due to the presence of the N-oxide group.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-cyanoquinoline | Lacks N-oxide group | Limited antimicrobial activity |

| 8-Bromo-4-cyanoquinoline-N-oxide | Different substitution pattern | Comparable antimicrobial properties |

| 5,7-Dibromo-8-hydroxyquinoline | Additional hydroxyl group | Enhanced anticancer activity |

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-cyanoquinoline-N-oxide with high purity?

- Methodological Answer : Begin with a quinoline precursor and introduce the bromine substituent using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical bromination in CCl₄ at 80°C) . The cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures high purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>98%) .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography for unambiguous determination of molecular geometry.

- ¹H/¹³C NMR with attention to bromine-induced splitting patterns (e.g., coupling constants for adjacent protons).

- FTIR to verify cyano (C≡N) stretching (~2200 cm⁻¹) and N-oxide (N⁺–O⁻) bands.

- Mass spectrometry (HRMS) for molecular ion validation.

- UV-Vis spectroscopy to assess electronic transitions influenced by the N-oxide and cyano groups .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data reported for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from variations in catalytic systems or reaction conditions. To resolve discrepancies:

- Systematically test palladium/ligand combinations (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃).

- Control moisture/oxygen levels using Schlenk techniques.

- Analyze side products via LC-MS to identify competing pathways (e.g., dehalogenation or N-oxide reduction). Cross-reference findings with computational studies (DFT) to rationalize reactivity trends .

Q. What experimental strategies can mitigate challenges in achieving regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directing groups : Temporarily install groups (e.g., boronic esters) to steer functionalization to specific positions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electron-deficient site reactivity.

- Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures may enable thermodynamic products. Validate outcomes using 2D NMR (NOESY, HSQC) to confirm regiochemistry .

Q. How does the N-oxide moiety influence the electronic environment and reactivity of this compound compared to its non-oxidized counterpart?

- Methodological Answer : The N-oxide group increases electron density at the quinoline ring, enhancing susceptibility to electrophilic attack. Compare reactivity via:

- Cyclic voltammetry to measure redox potentials.

- Hammett substituent constants (σ values) derived from reaction kinetics.

- DFT calculations (e.g., Mulliken charges) to map electron distribution. Experimental validation can involve nitration or sulfonation reactions, where N-oxide derivatives show distinct regioselectivity .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber glass vials under argon at –20°C to minimize photodegradation and hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps; pre-dry solvents (e.g., molecular sieves for DMF).

- Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products (e.g., de-brominated or oxidized byproducts) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate the mechanism of this compound in radical-mediated transformations?

- Methodological Answer :

- Use radical traps (e.g., TEMPO) to detect intermediate species via EPR spectroscopy.

- Isotopic labeling (e.g., ¹⁸O in N-oxide) to track oxygen transfer pathways.

- Kinetic isotope effects (KIE) studies to distinguish between homolytic vs. heterolytic cleavage mechanisms.

- Compare reaction outcomes under thermal vs. photolytic initiation to identify activation pathways .

Q. What statistical approaches are appropriate for analyzing variability in biological activity data of this compound derivatives?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity.

- Use dose-response curves (IC₅₀/EC₅₀) with nonlinear regression models to quantify potency.

- Validate reproducibility via inter-laboratory studies and meta-analysis of published datasets, accounting for assay-specific variables (e.g., cell line viability protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.